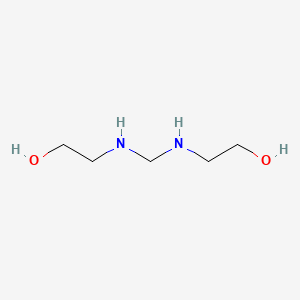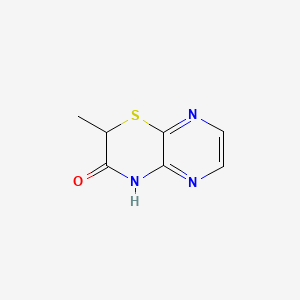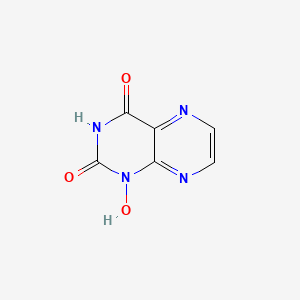
1-((4-Methoxyphenyl)diazenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-Methoxyphenyl)diazenyl)pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring attached to a diazenyl group, which is further connected to a methoxyphenyl group
Vorbereitungsmethoden
The synthesis of 1-((4-Methoxyphenyl)diazenyl)pyrrolidine typically involves the reaction of 4-methoxyaniline with pyrrolidine in the presence of a diazotization reagent. The reaction conditions often include an acidic medium to facilitate the formation of the diazonium salt, which then reacts with pyrrolidine to form the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pH, and reaction time.
Analyse Chemischer Reaktionen
1-((4-Methoxyphenyl)diazenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the diazenyl group to an amine, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or organometallic compounds.
Common reagents and conditions used in these reactions include acidic or basic media, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-((4-Methoxyphenyl)diazenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable diazenyl group.
Wirkmechanismus
The mechanism of action of 1-((4-Methoxyphenyl)diazenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The diazenyl group can undergo redox reactions, influencing cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
1-((4-Methoxyphenyl)diazenyl)pyrrolidine can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)pyrrolidine: Lacks the diazenyl group, resulting in different chemical and biological properties.
4-Methoxyphenylhydrazine: Contains a hydrazine group instead of a pyrrolidine ring, leading to distinct reactivity and applications.
4-Methoxyphenylazo compounds: Similar in structure but may have different substituents on the phenyl ring, affecting their properties and uses.
The uniqueness of this compound lies in its combination of the pyrrolidine ring and diazenyl group, which imparts specific chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
36651-93-1 |
|---|---|
Molekularformel |
C11H15N3O |
Molekulargewicht |
205.26 g/mol |
IUPAC-Name |
(4-methoxyphenyl)-pyrrolidin-1-yldiazene |
InChI |
InChI=1S/C11H15N3O/c1-15-11-6-4-10(5-7-11)12-13-14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3 |
InChI-Schlüssel |
MUGWKDATFDQVFX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N=NN2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


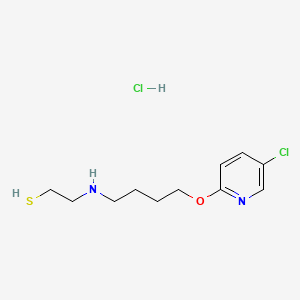
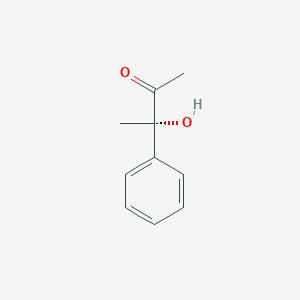
propanedioate](/img/structure/B14673634.png)
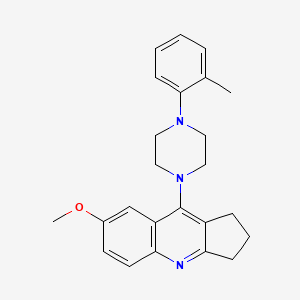
![4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14673651.png)
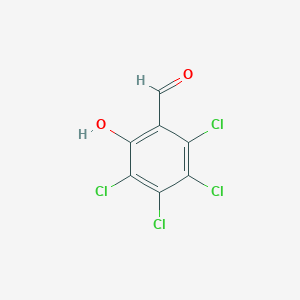

![6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B14673669.png)
